Silane, ethynylmethoxydimethyl-
Overview
Description
Silane, ethynylmethoxydimethyl- is an organosilicon compound with the chemical formula (CH3)2Si(CH2)2OC≡CCH2OH. It is a colorless to pale yellow liquid with a melting point of -26°C and a boiling point of 130-131°C . This compound is used as a reagent and intermediate in organic synthesis, particularly in the synthesis of other organosilicon compounds .
Preparation Methods
Silane, ethynylmethoxydimethyl- can be synthesized through the condensation reaction of acetylene and dimethylhydrosilane . This reaction typically requires the protection of an inert gas to prevent unwanted side reactions . Industrial production methods for silanes often involve the reaction of hydrogen chloride with magnesium silicide or the treatment of metallurgical-grade silicon with hydrogen chloride to produce trichlorosilane, which is then converted to silane .
Chemical Reactions Analysis
Silane, ethynylmethoxydimethyl- undergoes various types of chemical reactions, including:
Oxidation: Silanes can be oxidized to form silanols or siloxanes.
Reduction: Silanes can act as hydride donors in reduction reactions, converting carbonyl compounds to alcohols.
Substitution: Silanes can participate in substitution reactions, where the silicon atom is replaced by another group.
Hydrosilylation: This reaction involves the addition of silanes to alkenes or alkynes to form organosilicon compounds.
Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions include silanols, siloxanes, and various organosilicon compounds .
Scientific Research Applications
Silane, ethynylmethoxydimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of silane, ethynylmethoxydimethyl- involves the formation of silanols through hydrolysis, which then react with other compounds to form siloxane linkages . These reactions typically involve the elimination of water and the formation of strong Si-O-Si bonds, which contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Silane, ethynylmethoxydimethyl- can be compared with other similar compounds such as:
Silane (SiH4): A colorless, pyrophoric gas used as a precursor to elemental silicon.
Phenylsilane (C6H5SiH3): Used in the synthesis of organosilicon compounds and as a reducing agent.
Vinylsilane (CH2=CHSiH3): Used in the production of silicone polymers and as a coupling agent.
Silane, ethynylmethoxydimethyl- is unique due to its ethynyl and methoxy functional groups, which provide distinct reactivity and applications compared to other silanes .
Properties
IUPAC Name |
ethynyl-methoxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OSi/c1-5-7(3,4)6-2/h1H,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNULXZREFBTICM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499372 | |
Record name | Ethynyl(methoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32957-38-3 | |
Record name | Ethynyl(methoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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